

# In-Depth Technical Guide to C16 PEG2000 Ceramide (CAS Number: 212116-78-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C16 PEG2000 Ceramide	
Cat. No.:	B15573570	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

C16 PEG2000 Ceramide, with the CAS number 212116-78-4, is a synthetically modified sphingolipid that has garnered significant attention in the field of drug delivery and nanomedicine. This PEGylated ceramide derivative is specifically designed to be incorporated into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, to enhance their stability, prolong their circulation time in the bloodstream, and improve their overall therapeutic efficacy. Its unique structure, combining the bioactive properties of C16 ceramide with the "stealth" characteristics of polyethylene glycol (PEG), makes it a valuable component in the development of advanced drug delivery systems for a variety of therapeutic agents, including small molecules, proteins, and nucleic acids.

This technical guide provides a comprehensive overview of **C16 PEG2000 Ceramide**, covering its physicochemical properties, a detailed (though currently unavailable in explicit literature) synthesis protocol, its applications in drug delivery with a focus on formulation strategies, and its influence on key cellular signaling pathways.

## **Physicochemical Properties**

**C16 PEG2000 Ceramide**, also known by its systematic name N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, is a well-characterized lipid with consistent



properties across various suppliers. A summary of its key physicochemical data is presented in the table below for easy reference and comparison.

Property	Value	References
CAS Number	212116-78-4	
Synonyms	N-palmitoyl-sphingosine-1- {succinyl[methoxy(polyethylen e glycol)2000]}, C16 Ceramide-mPEG2000	
Molecular Formula	C129H253NO51 (average)	_
Molecular Weight	~2634.4 g/mol (average, due to PEG polydispersity)	
Appearance	White to off-white solid/powder	
Purity	Typically >95% or >99%	_
Solubility	Soluble in ethanol, DMSO, and Chloroform:Methanol mixtures.	
Storage Conditions	-20°C	-

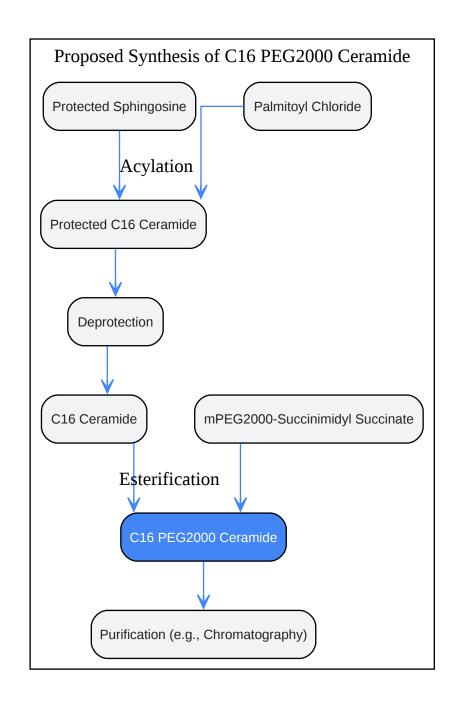
#### Synthesis of C16 PEG2000 Ceramide

A detailed, step-by-step synthesis protocol for **C16 PEG2000 Ceramide** is not explicitly available in the public domain. However, based on the general principles of ceramide synthesis and PEGylation chemistry, a plausible synthetic route can be outlined. The process would likely involve a multi-step procedure starting from a suitable sphingosine precursor.

#### Proposed Synthesis Workflow:

A likely synthetic strategy involves the acylation of a protected sphingosine derivative with palmitic acid to form C16 ceramide. This is followed by the deprotection of the primary hydroxyl group and subsequent esterification with a succinylated methoxy PEG2000 derivative.





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Caption: Proposed synthetic pathway for **C16 PEG2000 Ceramide**.

Experimental Protocol (Hypothetical):

 Acylation of Sphingosine: A protected sphingosine derivative (e.g., with the secondary alcohol and amine groups protected) would be reacted with palmitoyl chloride in the



presence of a base (e.g., triethylamine) in an appropriate organic solvent (e.g., dichloromethane) to form the amide bond, yielding protected C16 ceramide.

- Deprotection: The protecting group on the primary hydroxyl of the ceramide would be selectively removed.
- PEGylation: The deprotected C16 ceramide would then be reacted with an activated mPEG2000-succinate derivative (e.g., mPEG2000-succinimidyl succinate) in an aprotic solvent with a suitable catalyst to form the final ester linkage.
- Purification: The final product would be purified using chromatographic techniques, such as silica gel chromatography, to remove unreacted starting materials and byproducts. The purity would be confirmed by techniques like NMR and mass spectrometry.

### **Applications in Drug Delivery**

The primary application of **C16 PEG2000 Ceramide** is as a component in lipid-based nanoparticle formulations for drug delivery. Its incorporation offers several advantages, including steric stabilization, which prevents aggregation of nanoparticles, and the formation of a hydrophilic corona that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.

## **Liposome and Nanoparticle Formulation**

A common method for preparing liposomes or lipid nanoparticles incorporating **C16 PEG2000 Ceramide** is the thin-film hydration method followed by extrusion.

Experimental Protocol: Liposome Formulation by Thin-Film Hydration

- Lipid Film Preparation: The desired lipids, including a primary phospholipid (e.g., DSPC), cholesterol, and **C16 PEG2000 Ceramide** (typically at a molar ratio of 5-10%), are dissolved in a suitable organic solvent mixture (e.g., chloroform:methanol).
- Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
- Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is typically performed at a



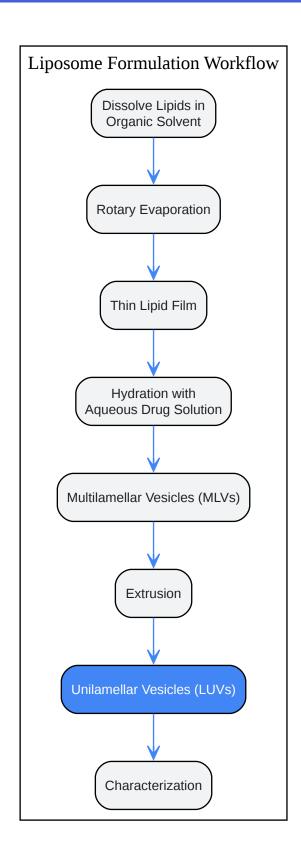




temperature above the phase transition temperature of the lipids.

• Size Reduction: The resulting multilamellar vesicles are subjected to size reduction and homogenization, commonly by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles with a narrow size distribution.





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Caption: Workflow for liposome preparation using the thin-film hydration method.



#### **Characterization of Nanoparticles**

The resulting nanoparticles are typically characterized for their physicochemical properties to ensure quality and consistency.

Parameter	Method	Typical Values
Particle Size & Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	80 - 150 nm, PDI < 0.2
Zeta Potential	Laser Doppler Velocimetry	Near-neutral to slightly negative
Encapsulation Efficiency	Spectrophotometry, HPLC	Varies depending on drug and formulation
Drug Release Kinetics	Dialysis Method	Sustained release profile

Experimental Protocol: Determination of Encapsulation Efficiency

- Separation of Free Drug: The unencapsulated drug is separated from the liposomes using techniques such as size exclusion chromatography or dialysis.
- Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug. The concentration of the released drug is then quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculation: The encapsulation efficiency (EE%) is calculated using the following formula:
   EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

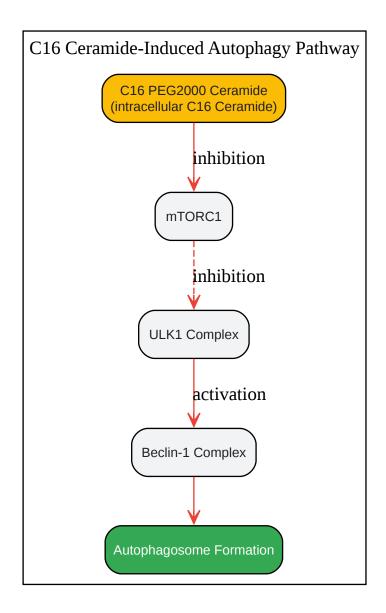
## **Role in Cellular Signaling Pathways**

Beyond its structural role in drug delivery systems, the ceramide component of **C16 PEG2000 Ceramide** can exert biological effects. C16 ceramide is a known bioactive lipid involved in various cellular processes, including autophagy and apoptosis.

#### **Induction of Autophagy**



C16 ceramide has been shown to induce autophagy, a cellular process of self-digestion that plays a critical role in cellular homeostasis and disease. The induction of autophagy by C16 ceramide-containing nanoparticles can be a therapeutic strategy, particularly in cancer and neurodegenerative diseases.



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Caption: Simplified signaling pathway of C16 ceramide-induced autophagy.

Experimental Protocol: Western Blot for Autophagy Markers

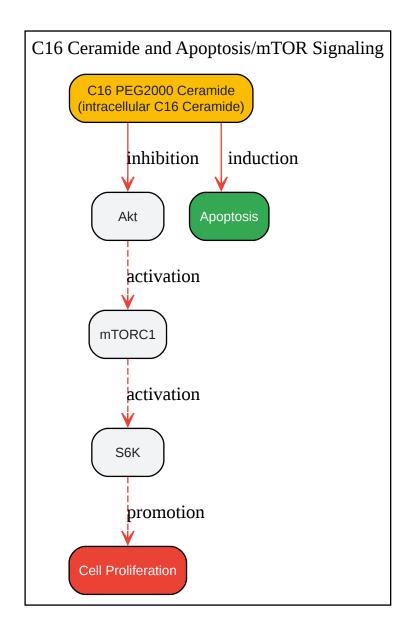


- Cell Treatment: Treat cells with C16 PEG2000 Ceramide-containing nanoparticles for a specified time.
- Protein Extraction: Lyse the cells and extract total protein.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Probe the membrane with primary antibodies against autophagy markers (e.g., LC3-I/II, p62) and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.
- Detection: Visualize the protein bands using a chemiluminescence detection system. An
  increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy
  induction.

#### **Involvement in Apoptosis and mTOR Signaling**

C16 ceramide is also a pro-apoptotic molecule that can trigger programmed cell death.[1][2][3] [4][5] This property is particularly relevant in the context of cancer therapy. The mechanism often involves the regulation of key signaling pathways, including the mTOR pathway. C16-ceramide has been shown to reduce the phosphorylation of Akt and S6 kinase, which are downstream effectors of mTOR, leading to decreased cell proliferation.[6]





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Caption: C16 ceramide's role in inhibiting the mTOR pathway and inducing apoptosis.

#### Conclusion

C16 PEG2000 Ceramide is a versatile and indispensable tool in the development of sophisticated drug delivery systems. Its well-defined physicochemical properties and its ability to confer "stealth" characteristics to nanoparticles have made it a standard component in many formulations. Furthermore, its intrinsic bioactivity, particularly its ability to induce autophagy and apoptosis, opens up possibilities for synergistic therapeutic effects. This technical guide has



provided a comprehensive overview of the core aspects of **C16 PEG2000 Ceramide**, offering valuable information for researchers and professionals in the field of drug development to harness its full potential in creating more effective and targeted therapies. Future research will likely focus on further elucidating its complex interactions with cellular machinery and optimizing its use in personalized medicine.

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- To cite this document: BenchChem. [In-Depth Technical Guide to C16 PEG2000 Ceramide (CAS Number: 212116-78-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573570#c16-peg2000-ceramide-cas-number-212116-78-4]

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